molecular formula C8H4BrClN2 B11871307 3-Bromo-2-chloro-1,8-naphthyridine

3-Bromo-2-chloro-1,8-naphthyridine

Katalognummer: B11871307
Molekulargewicht: 243.49 g/mol
InChI-Schlüssel: CCMZDIDDMIQLJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation can yield 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . This reaction proceeds via cycloaddition and ring expansion with rearrangement.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed synthesis and multicomponent reactions to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-chloro-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts. Reaction conditions often involve microwave irradiation, which helps to accelerate the reaction and improve yields .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines and their derivatives, which can have significant biological and photochemical properties .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-chloro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,8-naphthyridine have been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase, which is involved in the biosynthesis of fatty acids in bacteria . This inhibition can lead to the disruption of bacterial cell membrane synthesis, resulting in antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Bromo-2-chloro-1,8-naphthyridine include:

Uniqueness

What sets this compound apart from its similar compounds is its unique substitution pattern, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the naphthyridine ring can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H4BrClN2

Molekulargewicht

243.49 g/mol

IUPAC-Name

3-bromo-2-chloro-1,8-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H

InChI-Schlüssel

CCMZDIDDMIQLJS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=C(N=C2N=C1)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.